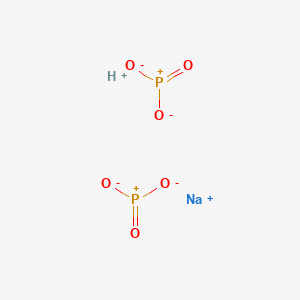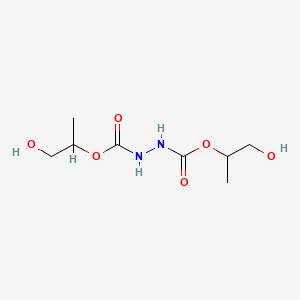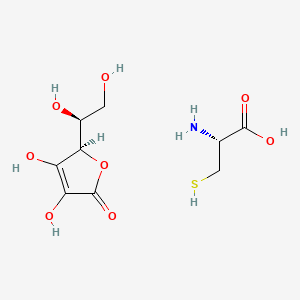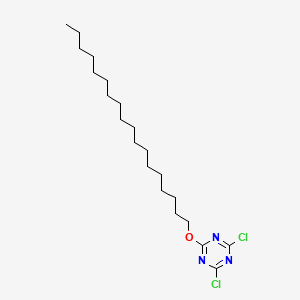
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an octadecyloxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with the octadecyloxy group. The reaction can be represented as follows:
Cyanuric chloride+Octadecanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of acids or bases to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium alkoxides, amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
科学研究应用
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the presence of the octadecyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its solubility in non-polar solvents and increases its hydrophobic interactions, making it suitable for applications in materials science and drug delivery systems.
属性
CAS 编号 |
85681-94-3 |
|---|---|
分子式 |
C21H37Cl2N3O |
分子量 |
418.4 g/mol |
IUPAC 名称 |
2,4-dichloro-6-octadecoxy-1,3,5-triazine |
InChI |
InChI=1S/C21H37Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-21-25-19(22)24-20(23)26-21/h2-18H2,1H3 |
InChI 键 |
PEXGADKHPIKDFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


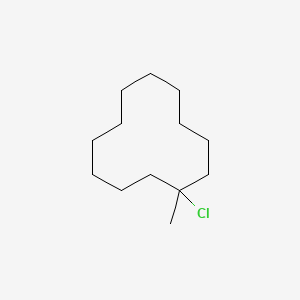
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
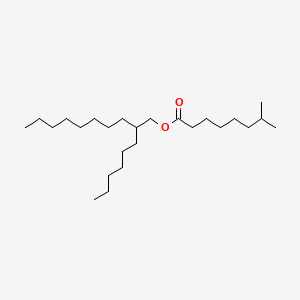
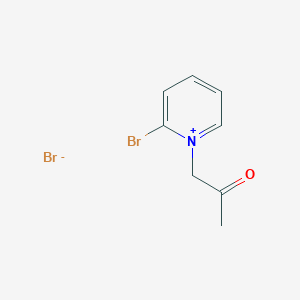
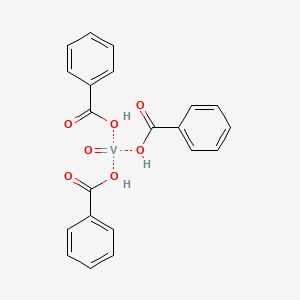

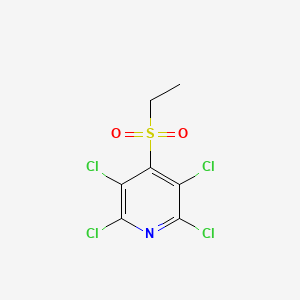
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
